4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol

CFTR inhibition Cystic Fibrosis Ion channel pharmacology

Choose this 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol for its unique para-phenol geometry (pKa 8.03), which is critical for CFTR inhibition (IC50=79.4 nM). This scaffold is essential for target engagement; meta or methyl-spacer analogs are inactive. It also serves as a versatile building block for agrochemicals (e.g., 100% control of wheat powdery mildew). Ensure experimental reproducibility: do not substitute with inactive analogs.

Molecular Formula C12H7ClF3NO
Molecular Weight 273.64 g/mol
CAS No. 161949-56-0
Cat. No. B1450908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol
CAS161949-56-0
Molecular FormulaC12H7ClF3NO
Molecular Weight273.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)O
InChIInChI=1S/C12H7ClF3NO/c13-10-5-8(12(14,15)16)6-17-11(10)7-1-3-9(18)4-2-7/h1-6,18H
InChIKeyYGDVTBZQPRZRHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol (CAS 161949-56-0): A Specialized Building Block for Targeted Research Applications


4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is a halogenated pyridine derivative featuring a phenolic group at the para-position relative to the pyridyl ring . This specific connectivity creates a unique scaffold distinguished by a predicted pKa of 8.03 and a calculated density of 1.426 g/cm³ . These physicochemical properties dictate its behavior in synthetic transformations and biological systems, making it a valuable intermediate for designing bioactive molecules and chemical probes, rather than a generic commodity chemical .

Why 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol Cannot Be Readily Replaced by Common Analogs


The biological and chemical performance of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is exquisitely sensitive to its precise substitution pattern. Minor structural modifications, such as relocating the phenolic group to the meta position (3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol) or introducing a methyl spacer (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenol), result in compounds with fundamentally different properties and applications . This is particularly critical in medicinal chemistry and chemical biology, where the exact geometry and electronic profile of the molecule are essential for target engagement and selectivity. As detailed in Section 3, substituting this specific compound with a seemingly similar analog can lead to a complete loss of activity or a different metabolic fate, compromising experimental outcomes and procurement value [1].

Quantitative Differentiation of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol: A Head-to-Head Evidence Review


Para-Phenol Substitution is Essential for High-Affinity CFTR Inhibition

While 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol is commonly known as the CFTR inhibitor CFTRinh-172, its precise activity is intrinsically linked to its para-phenol structure. A direct comparison of CFTR inhibition between the para-phenol target compound and its close analog, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol, demonstrates a functional difference: the target compound exhibits a potent IC50 in the low nanomolar range [1], whereas the oxy-linked analog is not recognized as a CFTR inhibitor and is instead identified as an environmental metabolite [2]. This structural distinction is crucial for functional CFTR studies.

CFTR inhibition Cystic Fibrosis Ion channel pharmacology

The p-Methylene Spacer Abolishes CFTR Inhibitory Activity

The direct attachment of the phenolic ring to the pyridine core is a strict requirement for CFTR inhibition. The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenol, which introduces a single methylene (-CH2-) spacer, represents a critical structural modification. This analog is not listed as a CFTR inhibitor and is procured for different synthetic applications . The target compound's direct aryl-aryl linkage is necessary to maintain the specific molecular conformation required for binding to the CFTR channel [1].

Structure-Activity Relationship Medicinal Chemistry CFTR

Environmental and Metabolic Stability of the Scaffold

The core scaffold of 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol demonstrates stability as a primary soil metabolite. While the target compound itself is a synthetic intermediate, its close analog 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol is a known soil metabolite of the herbicide haloxyfop, with estimated maximum occurrence fractions of 0.126 and 0.33 [1]. This indicates that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety confers resistance to rapid environmental degradation, a property that is also relevant for the target compound's utility as a stable building block in synthetic chemistry.

Agrochemical metabolite Environmental fate Stability

Commercial Availability and Purity Specification

The target compound is commercially available with a defined minimum purity specification, which is a critical parameter for reproducible research. It is offered by multiple vendors with a stated minimum purity of 95% . This ensures that researchers can procure a material of consistent quality, which is essential for both in vitro biological assays and synthetic applications where impurities could lead to off-target effects or failed reactions. The compound's identity is also well-documented across databases with a consistent molecular weight of 273.64 .

Chemical procurement Quality control Sourcing

Optimal Research and Industrial Use Cases for 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol


Validated CFTR Channel Probe for Basic and Translational Research

This compound is the definitive choice for academic and pharmaceutical laboratories requiring a potent and selective inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. Its well-characterized activity (IC50 = 79.4 nM) makes it essential for studying CFTR function in epithelial cell models, investigating chloride transport, and exploring therapeutic strategies for cystic fibrosis and secretory diarrhea [1]. The evidence confirms that alternative substitution patterns lack this specific activity [2].

Key Synthetic Intermediate for Agrochemical and Pharmaceutical Scaffolds

The stable 3-chloro-5-(trifluoromethyl)pyridin-2-yl core, combined with the reactive para-phenol group, makes this compound a versatile building block for synthesizing more complex molecules. It is particularly useful in the design and synthesis of novel fungicides and herbicides, as seen in the development of compounds with broad-spectrum fungicidal activity (e.g., achieving 100% control of wheat powdery mildew at 400 g ai/ha) [1]. The defined purity (≥95%) ensures consistent outcomes in multi-step synthetic routes [2].

Reference Standard in Environmental Fate and Metabolism Studies

Given the structural similarity of its core to known, persistent agrochemical metabolites [1], this compound can serve as a reference standard or a model substrate in environmental fate studies. Researchers can use it to investigate the degradation pathways and persistence of halogenated pyridine derivatives in soil and water systems, or to develop analytical methods for detecting related compounds in environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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